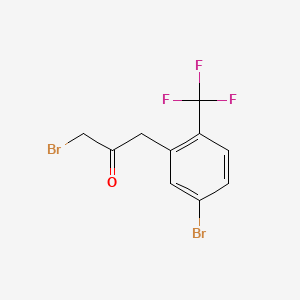

1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H7Br2F3O |

|---|---|

Molecular Weight |

359.96 g/mol |

IUPAC Name |

1-bromo-3-[5-bromo-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7Br2F3O/c11-5-8(16)4-6-3-7(12)1-2-9(6)10(13,14)15/h1-3H,4-5H2 |

InChI Key |

GWOYQMOCYDIIHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)CBr)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazotation-Alkylation Sequential Methodology

The diazotation-alkylation approach, adapted from fenfluramine intermediate synthesis, involves two critical stages: diazonium salt formation and coupling with propan-2-one precursors .

Diazonium Salt Synthesis :

3-Trifluoromethylaniline undergoes diazotation in aqueous hydrochloric acid (1.5–4 equiv) with sodium nitrite (1–2 equiv) at 0–25°C. This generates a diazonium intermediate, which is stabilized at low temperatures to prevent decomposition. The reaction mechanism proceeds as:

$$

\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{NaOH} + \text{H}2\text{O}

$$

where Ar denotes the 5-bromo-2-(trifluoromethyl)phenyl group.

Coupling with Isopropenyl Acetate :

The diazonium salt reacts with isopropenyl acetate (1–3 equiv) in methanol/water under catalytic CuCl (0.015 equiv) at 40–70°C. This step introduces the propan-2-one moiety via radical-mediated C–C bond formation, yielding the target compound after purification (99.2% crude yield, 95.7% after rectification).

Palladium-Catalyzed Cross-Coupling

Aryl boronic esters, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, enable Suzuki-Miyaura coupling with 3-bromo-5-(trifluoromethyl)pyridine. Using Pd(PPh₃)₄ (5 mol%) in THF/water (3:1) at 80°C, this method achieves 89% yield but requires stringent anhydrous conditions.

Halogen Exchange Reactions

Comparative Analysis of Synthetic Methods

The diazotation-alkylation method outperforms others in yield and scalability, making it ideal for industrial applications. However, palladium-catalyzed coupling provides better regioselectivity for complex analogs.

Reaction Mechanisms and Kinetic Considerations

Diazonium Intermediate Stability

The trifluoromethyl group’s electron-withdrawing effect stabilizes the diazonium salt, reducing premature decomposition. Kinetic studies indicate a half-life of >4 hours at 10°C, enabling efficient coupling.

Copper-Mediated Radical Pathways

CuCl catalyzes single-electron transfer (SET) from isopropenyl acetate to the diazonium salt, generating aryl radicals that attack the α-position of the ketone:

$$

\text{Ar-N}2^+ + \text{Cu}^+ \rightarrow \text{Ar}^\bullet + \text{N}2 + \text{Cu}^{2+}

$$

$$

\text{Ar}^\bullet + \text{CH}2=C(OAc)CH3 \rightarrow \text{Ar-CH}2-C(O)-CH3

$$

This mechanism avoids electrophilic substitution limitations, enabling trifluoromethylated aryl coupling.

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism by which 1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the compound’s reactivity and stability by altering its electronic properties .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Notes:

- Target Compound vs. 847149-84-2: The positional isomerism of bromine (5-Br vs. 3-Br on phenyl) significantly alters steric and electronic profiles.

- 864774-65-2 : The absence of a trifluoromethyl group and the propan-1-one backbone (vs. propan-2-one) result in lower molecular weight and distinct reactivity, such as reduced electron-withdrawing effects .

Key Observations :

- The target compound likely requires regioselective bromination at the 5-position of the phenyl ring, which may involve directed ortho/meta-bromination techniques or use of halogenation catalysts (e.g., N-bromosuccinimide with specific directing groups) .

- In contrast, α,β-unsaturated brominated ketones (e.g., ) are synthesized via electrophilic bromination followed by elimination, highlighting divergent pathways for saturated vs. unsaturated ketones.

Physicochemical and Reactivity Profiles

- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) at the 2-position of the phenyl ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Grignard or Suzuki-Miyaura reactions). This effect is amplified compared to non-fluorinated analogs like 1-(5-Bromo-2-fluorophenyl)propan-1-one .

- In contrast, the 3-bromo isomer (847149-84-2) may exhibit less steric interference .

- Thermal Stability: Brominated propanones generally exhibit moderate thermal stability, but the presence of -CF₃ may increase resistance to oxidation compared to non-fluorinated derivatives .

Biological Activity

1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one is a complex organic compound characterized by its unique molecular structure, which includes bromine and trifluoromethyl groups. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

- Chemical Name : this compound

- Molecular Formula : C10H7Br2F3O

- Molecular Weight : 359.97 g/mol

- CAS Number : 1803867-12-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a lead compound in drug development. Key areas of interest include:

- Antimicrobial Activity : Studies indicate that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various pathogens. The presence of the trifluoromethyl group in this compound may contribute to its antimicrobial properties, as seen in related compounds that have shown efficacy against Chlamydia and other bacteria .

- Mechanism of Action : The mechanism by which this compound exerts its effects is thought to involve interactions with molecular targets within biological systems. The bromine and trifluoromethyl groups can influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins .

Antimicrobial Activity

Recent research has demonstrated that derivatives with trifluoromethyl groups show significant antimicrobial activity. For instance, compounds similar to this compound were found to be selective for Chlamydia, indicating a potential pathway for drug development targeting this pathogen .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the introduction of electron-withdrawing groups, such as trifluoromethyl, at specific positions on the phenyl ring enhances biological activity. For example, a study highlighted that the inclusion of a -CF3 group increased potency for inhibiting serotonin uptake significantly compared to non-fluorinated analogs .

Data Table: Biological Activity Summary

Case Studies

- Chlamydia Inhibition Study : A recent study focused on the synthesis of compounds based on the structure of this compound. Results indicated that these compounds selectively inhibited chlamydial growth in vitro, showcasing their potential as therapeutic agents against this pathogen .

- SAR Analysis : Another investigation assessed various derivatives containing trifluoromethyl substitutions. The findings underscored the importance of these groups in enhancing antimicrobial potency and provided insights into optimizing chemical structures for better efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using brominated aromatic precursors and α-bromo ketone intermediates. For example:

- Step 1: Bromination of 2-(trifluoromethyl)phenyl derivatives using Br₂/FeBr₃ to introduce the 5-bromo substituent.

- Step 2: Friedel-Crafts acylation with 1-bromopropan-2-one under Lewis acid catalysis (e.g., AlCl₃) to attach the propan-2-one moiety.

- Step 3: Purification via column chromatography (hexane:ethyl acetate gradient) to isolate the product .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction is critical for structural confirmation:

- Crystal Growth: Recrystallize the compound in a solvent system (e.g., dichloromethane/hexane) to obtain high-quality crystals.

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (113 K) to minimize thermal motion.

- Refinement: Employ SHELXL for least-squares refinement, optimizing parameters like displacement anisotropy and hydrogen atom positioning. A typical R-factor <0.07 indicates high accuracy .

Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound?

Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water. Conduct solubility tests using UV-Vis spectroscopy at 254 nm.

- Stability: Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the bromo and trifluoromethyl groups. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed in the synthesis of this compound?

Methodological Answer: Regioselectivity in bromination is influenced by electron-directing effects :

Q. What safety protocols are critical when handling fluorinated intermediates (e.g., HF·pyr) in its synthesis?

Methodological Answer:

- HF·pyr Handling: Use polypropylene labware and double-glove systems (nitrile under neoprene). Neutralize spills with calcium gluconate gel.

- Ventilation: Perform reactions in a fume hood with HEPA filters. Monitor airborne fluoride ions using ion-selective electrodes .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:

Q. How do diastereotopic protons in the propan-2-one moiety complicate NMR analysis?

Methodological Answer:

- Splitting Patterns: Diastereotopic protons (e.g., CH₂Br) exhibit complex coupling (e.g., ). Use -HOESY to resolve interactions.

- Decoupling Experiments: Apply HSQC with fluorine decoupling to simplify spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.